Biochemical Selectivity: JNJ-9350 Exhibits 79-Fold Selectivity for SMOX Over PAOX, Surpassing MDL72527 and Other In-Class Probes
JNJ-9350 demonstrates a biochemical IC₅₀ of 10 nM for human SMOX compared to an IC₅₀ of 790 nM for human PAOX, resulting in a selectivity window of approximately 79-fold [1]. In contrast, the widely used reference inhibitor MDL72527 exhibits comparable potency for both SMOX and PAOX (IC₅₀ ≈ 100 nM for PAOX, with limited SMOX selectivity), making it unsuitable for distinguishing SMOX-specific contributions in cellular models [1]. This head-to-head selectivity comparison establishes JNJ-9350 as the preferred tool for SMOX-specific pharmacological dissection.
| Evidence Dimension | Biochemical selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | SMOX IC₅₀ = 10 nM; PAOX IC₅₀ = 790 nM |
| Comparator Or Baseline | MDL72527: PAOX IC₅₀ ≈ 100 nM; SMOX IC₅₀ not differentiated |
| Quantified Difference | 79-fold selectivity (JNJ-9350) vs. non-selective (MDL72527) |
| Conditions | Biochemical HyPerBlu assay for SMOX and PAOX enzymatic activity |
Why This Matters
This level of intra-pathway selectivity enables researchers to confidently attribute observed cellular phenotypes to SMOX inhibition rather than confounding PAOX activity.
- [1] Llaveria, J., et al. Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. J. Med. Chem. 2025, doi: 10.1021/acs.jmedchem.5c01449. PMID: 41143401. View Source
